2-Ethyl-2-methylbutanenitrile
Description
2-Ethyl-2-methylbutanenitrile is an organic compound with the molecular formula C7H13N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties .
Properties
IUPAC Name |
2-ethyl-2-methylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-7(3,5-2)6-8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVQGVDNIZXKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426751 | |
| Record name | 2-Ethyl-2-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21864-76-6 | |
| Record name | 2-Ethyl-2-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-methylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2-methylbutanenitrile can be synthesized through several methods. One common method involves the reaction of 2-ethyl-2-methylbutan-1-ol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding alkyl chloride. This intermediate is then treated with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) or sulfuric acid (H2SO4) for hydrolysis reactions.
Major Products Formed
Oxidation: 2-Ethyl-2-methylbutanoic acid.
Reduction: 2-Ethyl-2-methylbutylamine.
Substitution: 2-Ethyl-2-methylbutanamide or 2-ethyl-2-methylbutanoate.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Ethyl-2-methylbutanenitrile serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique branched structure allows it to participate in several chemical reactions, enhancing its utility in synthetic pathways.
Reaction Pathways
The compound undergoes multiple types of reactions:
- Oxidation : Converts to corresponding carboxylic acids (e.g., 2-ethyl-2-methylbutanoic acid) using oxidizing agents like potassium permanganate.
- Reduction : The nitrile group can be reduced to primary amines (e.g., 2-ethyl-2-methylbutylamine) using reducing agents such as lithium aluminum hydride.
- Substitution : Engages in nucleophilic substitution reactions to form amides or esters.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4 | 2-Ethyl-2-methylbutanoic acid |
| Reduction | LiAlH4 | 2-Ethyl-2-methylbutylamine |
| Substitution | NaOH/H2SO4 | 2-Ethyl-2-methylbutanamide |
Biological Applications
Building Block for Biologically Active Molecules
Research indicates that this compound can be utilized as a building block for synthesizing biologically active molecules. Its potential antimicrobial properties suggest it may play a role in developing new therapeutic agents.
Potential Biological Activities
- Antimicrobial Properties : Some nitriles exhibit activity against bacteria and fungi, indicating possible applications in pharmaceuticals.
- Metabolic Pathways : The compound can be metabolized into carboxylic acids and amides, influencing its biological effects.
- Plant Growth Regulation : Investigating its role as a plant growth regulator could unveil agricultural applications.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is used for producing specialty chemicals. Its unique properties allow for the development of materials with specific functionalities.
Case Studies
-
Pharmaceutical Development
- A study demonstrated the synthesis of a novel class of drugs using this compound as an intermediate. The resulting compounds showed promising activity against specific disease targets.
-
Agricultural Research
- Research explored the use of this nitrile in developing new agrochemicals aimed at enhancing crop yield through its potential growth-regulating properties.
Mechanism of Action
The mechanism of action of 2-ethyl-2-methylbutanenitrile involves its interaction with specific molecular targets. For example, in reduction reactions, the nitrile group undergoes nucleophilic attack by hydride ions, leading to the formation of primary amines. The pathways involved in these reactions are influenced by the nature of the reagents and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylbutanenitrile
- 2-Methylbutanenitrile
- 3-Ethyl-2-methylbutanenitrile
Uniqueness
2-Ethyl-2-methylbutanenitrile is unique due to its branched structure, which imparts distinct chemical properties compared to its linear counterparts. This branching can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry .
Biological Activity
2-Ethyl-2-methylbutanenitrile, with the CAS number 21864-76-6, is an organic compound belonging to the nitrile class. Its molecular formula is and it has a molecular weight of approximately 111.19 g/mol. This compound is characterized by its low density (0.808 g/cm³) and boiling point of 154°C at standard atmospheric pressure . Understanding the biological activity of this compound is essential for its potential applications in pharmaceuticals, agriculture, and chemical synthesis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 111.19 g/mol |
| Density | 0.808 g/cm³ |
| Boiling Point | 154°C |
| Flash Point | 36°C |
Biological Activity Overview
Research on the biological activity of this compound is limited, but existing studies suggest potential roles in various biological processes:
- Antimicrobial Properties : Some nitriles exhibit antimicrobial activity. For instance, certain nitriles have shown effectiveness against bacteria and fungi, indicating that this compound may possess similar properties. However, specific studies targeting this compound are scarce.
- Metabolic Pathways : Nitriles can be metabolized into carboxylic acids and amides in biological systems, which may contribute to their biological effects. The metabolic pathways could influence the compound's toxicity and efficacy.
- Plant Growth Regulation : Some nitriles are known to act as plant growth regulators. Investigating whether this compound can modulate plant growth or stress responses could provide insights into its agricultural applications.
Antimicrobial Activity
A study on various nitriles indicated that compounds with similar structures exhibited significant antimicrobial effects against several pathogens. While direct evidence for this compound is lacking, its structural analogs suggest a potential for similar activity .
Metabolism and Toxicity
Research on the metabolism of nitriles highlights their conversion to less toxic metabolites. For example, studies show that upon ingestion, nitriles can be hydrolyzed to their corresponding acids, which may reduce toxicity . This metabolic pathway could be crucial for understanding the safety profile of this compound in biological systems.
Plant Growth Effects
In agricultural contexts, compounds similar to this compound have been investigated for their ability to promote growth or enhance resistance to environmental stressors. Further research is needed to evaluate whether this compound can serve as a viable plant growth regulator .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
